アチプリモッド二塩酸塩

概要

説明

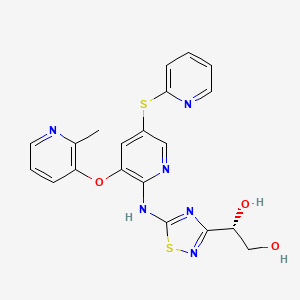

アチプリモド二塩酸塩は、カチオン性両親媒性剤のアザスピラン系に属する低分子です。多発性骨髄腫、肝細胞がん、乳がんなど、さまざまながんの治療に有効性が示されています。 アチプリモド二塩酸塩は、抗炎症作用、抗腫瘍作用、抗血管新生作用で知られています .

科学的研究の応用

Chemistry: It is used as a reagent in organic synthesis.

Biology: It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.

Medicine: It is being investigated for the treatment of multiple myeloma, hepatocellular carcinoma, and breast cancer. It has also shown potential in treating autoimmune diseases and hyperlipidemia.

Industry: It is used in the development of new therapeutic agents and as a research tool in drug discovery .

作用機序

アチプリモド二塩酸塩は、シグナル伝達および転写活性化因子3(STAT3)のリン酸化を阻害することで効果を発揮します。この阻害は、インターロイキン-6のシグナル伝達経路を遮断し、がん細胞の増殖と生存に寄与します。 アチプリモド二塩酸塩は、Bcl-2、Bcl-XL、Mcl-1などの抗アポトーシス蛋白質の発現をダウンレギュレートすることで、がん細胞におけるアポトーシスを誘導します .

生化学分析

Biochemical Properties

Atiprimod dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) pathways . By inhibiting STAT3 phosphorylation, Atiprimod dihydrochloride disrupts the signaling cascade that promotes tumor growth and survival . Additionally, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), thereby preventing angiogenesis .

Cellular Effects

Atiprimod dihydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the PERK/eIF2α/ATF4/CHOP axis and suppressing the STAT3/NF-κB signaling pathways . This leads to the upregulation of pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA . Furthermore, Atiprimod dihydrochloride inhibits cell viability and proliferation, and prevents the nuclear localization of STAT1, STAT3, and NF-κB in breast cancer cells .

Molecular Mechanism

The molecular mechanism of Atiprimod dihydrochloride involves its interaction with key signaling pathways. It inhibits STAT3 phosphorylation at the Tyr705 residue, which is crucial for the activation of STAT3 . By preventing STAT3 activation, Atiprimod dihydrochloride disrupts the transcription of genes involved in cell survival and proliferation . Additionally, it activates the PERK/eIF2α/ATF4/CHOP axis, leading to prolonged endoplasmic reticulum stress and apoptosis . This dual mechanism of action makes Atiprimod dihydrochloride a potent anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atiprimod dihydrochloride have been observed to change over time. It has been shown to induce dose- and time-dependent inhibition of cell viability and colony formation in breast cancer cells . The stability and degradation of Atiprimod dihydrochloride in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of STAT3 signaling and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Atiprimod dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and angiogenesis without significant toxicity . At higher doses, Atiprimod dihydrochloride can induce adverse effects such as weight loss and bone marrow suppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Atiprimod dihydrochloride is involved in several metabolic pathways, including the inhibition of STAT3 and NF-κB signaling . It also affects the PERK/eIF2α/ATF4/CHOP axis, leading to changes in metabolic flux and metabolite levels . The exact enzymes and cofactors involved in the metabolism of Atiprimod dihydrochloride have not been fully elucidated, but its impact on key signaling pathways suggests a complex interplay with cellular metabolism.

Transport and Distribution

The transport and distribution of Atiprimod dihydrochloride within cells and tissues are influenced by its amphiphilic nature and cationic properties at neutral pH . It is thought to interact with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Atiprimod dihydrochloride in tissues is uneven, with higher concentrations observed in tumor tissues compared to normal tissues .

Subcellular Localization

Atiprimod dihydrochloride is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . Its activity is influenced by its subcellular localization, as it interacts with key signaling molecules such as STAT3 and PERK within these compartments . The targeting signals and post-translational modifications that direct Atiprimod dihydrochloride to specific organelles have not been fully characterized, but its localization is crucial for its anti-cancer activity.

準備方法

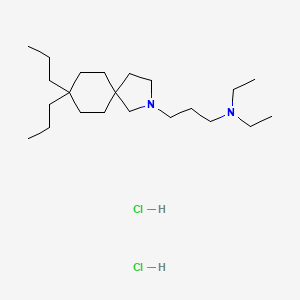

アチプリモド二塩酸塩の合成には、いくつかのステップが必要です。

ジョンソン・コーリー・チャイコフスキー反応: この反応は、4-ヘプタノンに作用して、2,2-ジプロピルオキシランを生成します。

三フッ化ホウ素エーテル錯体処理: このステップでは、2,2-ジプロピルオキシランが2-プロピルペンタナールに変換されます。

メチルビニルケトンとの酸処理: これにより、4,4-ジプロピルシクロヘキセン-2-オンが生成されます。

触媒的水素化: このステップで、4,4-ジプロピルシクロヘキサノンが得られます。

クネーベナゲル縮合: この反応は、2-シアノ酢酸エチルと反応して、シアノ-(4,4-ジプロピル-シクロヘキシリデン)-酢酸エチルエステルを生成します。

シアン化物アニオンの共役付加: このステップで、エチル2-シアノ-2-(1-シアノ-4,4-ジプロピルシクロヘキシル)アセテートが生成されます。

酸加水分解と鹸化: このステップでは、ニトリル基が酸に変換され、その後、脱炭酸されて、1-(カルボキシメチル)-4,4-ジプロピルシクロヘキサン-1-カルボン酸が生成されます。

無水酢酸処理: このステップで、8,8-ジプロピル-2-オキサスピロ[4.5]デカン-1,3-ジオンが生成されます。

3-ジエチルアミノプロピルアミンとの縮合: この最終ステップで、2-[3-(ジエチルアミノ)プロピル]-8,8-ジプロピル-2-アザスピロ[4.5]デカン-1,3-ジオンが得られます.

化学反応の分析

アチプリモド二塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団が別の原子または原子団と置き換わる反応です。

加水分解: この反応は、水を使って分子中の結合を切断する反応です。

これらの反応で一般的に使用される試薬や条件には、三フッ化ホウ素エーテル錯体、メチルビニルケトン、触媒的水素化などがあります。 これらの反応から生成される主要な生成物には、4,4-ジプロピルシクロヘキサノンと1-(カルボキシメチル)-4,4-ジプロピルシクロヘキサン-1-カルボン酸があります .

科学研究への応用

化学: 有機合成における試薬として使用されています。

生物学: がん細胞の増殖を阻害し、アポトーシスを誘導する可能性が示されています。

医学: 多発性骨髄腫、肝細胞がん、乳がんの治療薬として研究されています。また、自己免疫疾患や高脂血症の治療にも有効性が示されています。

類似化合物との比較

アチプリモド二塩酸塩は、STAT3リン酸化を阻害する能力と、抗腫瘍作用の広範なスペクトルにより、ユニークです。類似化合物には次のようなものがあります。

スピロゲルマニウム: 抗腫瘍作用を持つ、別のアザスピラン化合物です。

プラミベリン: アチプリモド二塩酸塩の調製で使用される、類似の合成経路を持つ化合物です。

RS 86: アチプリモド二塩酸塩の合成と一致する特徴を持つ化合物です

特性

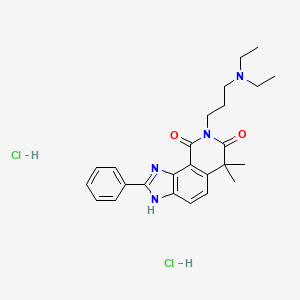

IUPAC Name |

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYBYTICOTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123018-47-3 (Parent) | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156331 | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130065-61-1 | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPRIMOD DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。